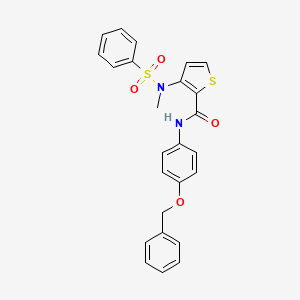

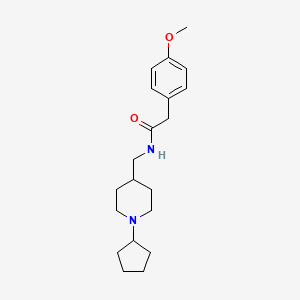

![molecular formula C19H21NO3 B2540692 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1638737-55-9](/img/structure/B2540692.png)

2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The papers provided do not directly describe the synthesis of 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate. However, the synthesis of related compounds involves multi-step reactions starting from acetoacetic esters, which suggests that similar strategies could potentially be applied to the synthesis of the compound . For example, the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenylmethyl counterpart involves three steps from the corresponding acetoacetic esters .

Molecular Structure Analysis

The molecular structure of this compound is not analyzed in the provided papers. However, the structure of related compounds, such as the fluorogenic reagent discussed in the first paper, includes a phenyl group and a reactive ester moiety, which are also present in the compound of interest. These structural features are important for the reactivity and the potential applications of these compounds .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving this compound. However, the related compounds are used in the synthesis of various heterocyclic systems, indicating that the compound may also be useful in similar synthetic applications. For instance, the reagents discussed in the second paper are used for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the fluorogenic reagent described in the first paper has good stability in both acidic and basic solutions, and its fluorescent derivatives can be analyzed using reversed-phase HPLC due to their hydrophobic nature . These properties may be relevant to the compound , given the similarities in functional groups.

Scientific Research Applications

Organic Synthesis and Chemical Intermediates

2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a chemical compound that can be utilized in organic synthesis and as an intermediate in the production of various chemical compounds. For instance, the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through the Grignard reaction from 2-bromothiophene as raw material shows the compound's potential in organic chemistry experiments and its relevance in educational settings to enhance students' interest in scientific research and experimental skills (Min, 2015).

Catalysis and Polymerization

The compound also plays a role in catalysis and polymerization processes. For example, it is related to the biomimetic copper-catalyzed polymerization of 2,6-dimethylphenol, which is crucial in producing high-performance engineering plastics like poly(2,6-dimethyl-1,4-phenylene ether) (PPE). Research has shown the influence of steric and electronic effects on the polymerization rates, highlighting the compound's significance in understanding catalytic activities and optimizing polymer production processes (Guieu et al., 2004).

Photopolymerization

Moreover, the compound has applications in photopolymerization. A new alkoxyamine bearing a chromophore group linked to the aminoxyl function, derived from the compound, has been proposed as a photoiniferter. This compound decomposes under UV irradiation to generate corresponding radicals, indicating its utility in initiating polymerization processes through photophysical or photochemical pathways. This research opens avenues for the development of advanced materials and coatings (Guillaneuf et al., 2010).

Luminescent Materials

The interaction of compounds like this compound with metals can lead to the formation of luminescent materials. Research on europium(III) chelates with related structures has demonstrated the potential for creating luminescent materials with long lifetimes, applicable in lighting and display technologies, as well as in bioimaging (Latva et al., 1996).

Chiral Catalysis

Additionally, the compound's derivatives have been explored in chiral catalysis, where Pd complexes containing chiral imine-sulfide chelate ligands derived from amino acids have been used in allylic substitution reactions. This showcases the compound's role in enantioselective synthesis, essential for producing pharmaceuticals and fine chemicals with high purity and selectivity (Adams et al., 1999).

properties

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-13-7-9-16(10-8-13)11-18(22)23-12-17(21)20-19-14(2)5-4-6-15(19)3/h4-10H,11-12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEVMNOZKXVXNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

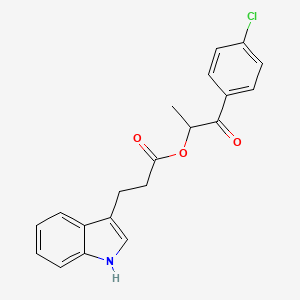

![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)

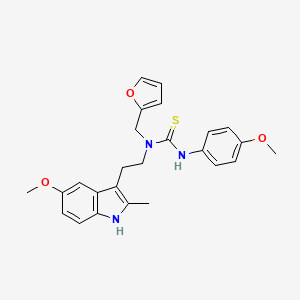

![2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine](/img/structure/B2540610.png)

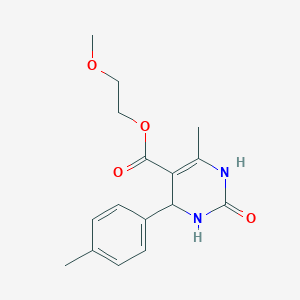

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)

![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)

![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)

![2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid](/img/structure/B2540628.png)

![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)